Avenanthramide c belongs to the class of organic compounds known as avenanthramides. These are a group of phenolic alkaloids consisting of conjugate of three phenylpropanoids (ferulic, caffeic, or p-coumaric acid) and anthranilic acid. Avenanthramide c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, avenanthramide c is primarily located in the membrane (predicted from logP). Outside of the human body, avenanthramide c can be found in cereals and cereal products. This makes avenanthramide c a potential biomarker for the consumption of this food product.
Avenanthramide C
CAS No.: 116764-15-9
Cat. No.: VC0519843
Molecular Formula: C16H13NO6
Molecular Weight: 315.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116764-15-9 |
---|---|
Molecular Formula | C16H13NO6 |
Molecular Weight | 315.28 g/mol |
IUPAC Name | 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid |
Standard InChI | InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ |
Standard InChI Key | IDUUXROOZBOOPH-QHHAFSJGSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Avenanthramide C belongs to the avenanthramide family, characterized by conjugates of anthranilic acid with phenylpropanoids such as ferulic, caffeic, or p-coumaric acid . Its molecular structure (C₃₈H₃₅NO₈) features a benzoxazinoid backbone with two aromatic rings connected via an amide bond, as depicted in its MOL file representation . The compound’s planar structure facilitates interactions with cellular proteins through hydrogen bonding, hydrophobic contacts, and π-alkyl interactions, which are critical for its bioactivity .
Table 1: Key Physicochemical Properties of Avenanthramide C
Property | Value |
---|---|
Molecular Formula | C₃₈H₃₅NO₈ |
Molecular Weight | 633.68 g/mol |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 9 |
LogP (Octanol-Water) | 4.2 |
Topological Polar Surface Area | 132 Ų |
Data derived from in silico analyses and experimental characterization highlight AVN-C’s moderate lipophilicity, enabling efficient cellular membrane penetration while retaining solubility in aqueous environments .
Natural Occurrence and Dietary Sources
AVN-C is most abundant in oats (Avena sativa), where it serves as a phytoalexin protecting the plant against pathogens and environmental stressors . While quantitative data on its concentration in oat varieties remain limited, hydroponic studies suggest that stress conditions such as fungal exposure or UV radiation can enhance its biosynthesis . Unlike other avenanthramides (e.g., AVN-A and AVN-B), AVN-C’s distribution appears restricted to specific oat cultivars, complicating large-scale extraction for therapeutic use .
Pharmacological Effects and Mechanisms of Action
Hepatoprotective Activity Against Doxorubicin-Induced Toxicity
DOX, a widely used chemotherapeutic agent, induces hepatotoxicity through oxidative stress, apoptosis, and dysregulation of the Akt/GSK-3β and Wnt/β-catenin pathways . In a landmark study, AVN-C (10 mg/kg, intraperitoneal) significantly ameliorated DOX-induced liver damage in male Sprague-Dawley rats by:
-
Restoring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to baseline (ALT: 45.2 ± 3.1 U/L vs. DOX group’s 89.7 ± 5.4 U/L; p < 0.01) ;
-
Elevating hepatic glutathione (GSH) by 58% and superoxide dismutase (SOD) activity by 42% compared to DOX-treated rats ;
-
Reducing pro-inflammatory cytokines (TNF-α: 18.3 ± 1.2 pg/mL vs. 34.6 ± 2.1 pg/mL; IL-6: 22.4 ± 1.8 pg/mL vs. 47.5 ± 3.3 pg/mL; p < 0.001) .
Table 2: Comparative Effects of AVN-C and DOX on Key Signaling Proteins
Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
Akt-1 | -7.2 (AVN-C) vs. -8.9 (DOX) | Hydrogen bonds, π-alkyl |
GSK-3β | -6.8 (AVN-C) vs. -8.3 (DOX) | Hydrophobic, electrostatic |
Wnt-4 | -7.1 (AVN-C) vs. -8.5 (DOX) | Hydrogen bonds, π-cation |
β-Catenin | -7.6 (AVN-C) vs. -9.1 (DOX) | π-π stacking, van der Waals |
Molecular docking analyses reveal that AVN-C’s weaker binding affinities compared to DOX may contribute to its lower toxicity while retaining therapeutic efficacy .
Antioxidant and Anti-Inflammatory Mechanisms
AVN-C upregulates nuclear factor erythroid 2-related factor 2 (Nrf-2), enhancing the transcription of antioxidant response element (ARE)-driven genes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) . Concurrently, it suppresses NF-κB translocation to the nucleus, reducing TNF-α and IL-6 synthesis by 55% and 62%, respectively, in DOX-exposed hepatocytes .
Parameter | AVN-C | DOX |
---|---|---|
Hepatotoxicity | Negative | Positive |
Mutagenicity | Negative | Positive |
Carcinogenicity | Negative | Positive |
LD₅₀ (Rat, oral) | >5,000 mg/kg | 15–20 mg/kg |
Research Gaps and Future Directions
Despite promising results, key questions remain:
-
Bioavailability: AVN-C’s oral bioavailability in humans is uncharacterized, necessitating pharmacokinetic studies.
-
Synergistic Effects: Combining AVN-C with other hepatoprotectants (e.g., N-acetylcysteine) could enhance efficacy.
-
Long-Term Safety: Chronic toxicity studies exceeding 6 months are required for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume